
Peroxydisulfuric acid
Overview
Description
Peroxydisulfuric acid (H₂S₂O₈), also known as Marshall's acid, is a highly potent inorganic oxidizing agent. It is a colorless, crystalline solid with a molecular weight of 194.14 g/mol and a melting point of 65°C . Structurally, it features two sulfonic acid groups bridged by a peroxide (-O-O-) bond. The compound is typically prepared via electrolysis of sulfate-containing acidic solutions or by reacting chlorosulfonic acid (ClSO₃H) with hydrogen peroxide (H₂O₂) . In aqueous solutions, it hydrolyzes to form sulfuric acid (H₂SO₄) and hydrogen peroxide (H₂O₂), releasing reactive oxygen species that drive its oxidizing activity .
This compound and its salts (e.g., potassium, sodium, and ammonium persulfates) are widely used in industrial applications, including polymerization initiation, environmental remediation, and explosive synthesis . Its instability in pure form necessitates handling in solution or as stable salt derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: Peroxydisulfuric acid can be synthesized through several methods:
Reaction of Chlorosulfuric Acid with Hydrogen Peroxide: This method involves the reaction of chlorosulfuric acid (ClSO₃H) with hydrogen peroxide (H₂O₂) to produce this compound and hydrochloric acid (HCl) as a byproduct. [ 2 \text{ClSO}_3\text{H} + \text{H}_2\text{O}_2 \rightarrow \text{H}_2\text{S}_2\text{O}_8 + 2 \text{HCl} ]
Electrolysis of Sulfuric Acid: Another method involves the electrolysis of moderately concentrated sulfuric acid (60-70%) using platinum electrodes at high current density and voltage. [ 2 \text{HSO}_4^- \rightarrow \text{H}_2\text{S}_2\text{O}_8 + 2 \text{e}^- ]
Industrial Production Methods: In industrial settings, this compound is often produced by the electrolysis of sulfuric acid solutions. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Decomposition Reactions
2.1 Hydrolytic Decomposition
In aqueous solutions, H₂S₂O₈ decomposes to yield hydrogen peroxide and sulfuric acid:
This reaction is pH-dependent, with faster decomposition under alkaline conditions .
2.2 Thermal Decomposition
At elevated temperatures (>65°C), H₂S₂O₈ decomposes exothermically, releasing oxygen and forming SO₃:
Oxidation Reactions
This compound participates in redox reactions as a strong two-electron oxidizer. Key examples include:
3.1 Metal Oxidation
3.2 Organic Substrate Oxidation
H₂S₂O₈ oxidizes organic compounds via radical mechanisms. For example:
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Polymerization Initiation : Homolytic cleavage of the peroxide bond generates sulfate radicals (SO₄·⁻), initiating acrylonitrile or styrene polymerization .
-
Pollutant Degradation : In advanced oxidation processes (AOPs), H₂S₂O₈ reacts with Fe²⁺ to produce ferryl ions (Fe⁴⁺) or carbonate radicals (CO₃·⁻) in bicarbonate-rich environments, effectively degrading sulfonamide antibiotics .
Advanced Oxidation Processes (AOPs)
Reaction Mechanisms
5.1 Radical Formation in AOPs
In Fe²⁺-activated systems:
In bicarbonate-rich environments:
CO₃·⁻ exhibits selective reactivity toward electron-rich pollutants .
5.2 Electrochemical Oxidation
At BDD anodes, hydroxyl radicals (·OH) mediate HSO₄⁻ oxidation:
This pathway minimizes side reactions like ozone formation .
This compound's versatility in oxidation chemistry and environmental remediation underscores its significance in industrial and scientific contexts. Its ability to generate reactive oxygen and sulfur species under varied conditions enables tailored applications in synthesis, pollution control, and materials science.
Scientific Research Applications
Chemical Manufacturing
Oxidizing Agent in Organic Synthesis
Peroxydisulfuric acid is widely used in organic chemistry as an oxidizing agent. It facilitates various oxidation reactions, such as the cleavage of glycols to yield aldehydes and ketones. This property is particularly valuable in the production of fine chemicals and pharmaceuticals .
Production of Hydrogen Peroxide
Historically, this compound has been utilized as a precursor for the large-scale production of hydrogen peroxide. Its ability to release reactive oxygen species makes it suitable for generating hydrogen peroxide through controlled reactions .
Environmental Applications
Wastewater Treatment
this compound is employed in wastewater treatment processes, particularly for the removal of cyanides from effluents. Its strong oxidative properties enable the breakdown of toxic compounds, making it an effective agent for environmental remediation .
Dyes Oxidation and Fibers Whitening
In the textile industry, this compound is used for dye oxidation and fiber whitening processes. This application takes advantage of its oxidative capabilities to enhance the brightness and colorfastness of textiles .
Polymer Chemistry
Promotion of Radical Polymerization
this compound serves as a radical initiator in polymerization reactions. It can generate radicals that initiate the polymerization process, making it useful in producing various polymers and copolymers .
Case Study 1: Electrochemical Production
A study conducted on the electrochemical preparation of this compound demonstrated its efficiency in concentrated sulfuric acid solutions using boron-doped diamond electrodes. The research highlighted the generation of peroxodisulfate ions through anodic oxidation, showcasing its potential for industrial applications in sustainable chemical processes .
Case Study 2: Hydrometallurgy
Research on the application of this compound in hydrometallurgy revealed its effectiveness as an oxidant during the leaching of uranium ores and sulfide concentrates. The study concluded that its use significantly enhances metal recovery rates compared to traditional methods .
Data Tables
Application | Description | Benefits |
---|---|---|
Organic Synthesis | Oxidizing agent for various reactions | High reactivity and selectivity |
Wastewater Treatment | Removal of cyanides from effluents | Effective degradation of toxic compounds |
Textile Industry | Dye oxidation and fiber whitening | Improved colorfastness |
Polymer Chemistry | Radical initiator in polymerization | Versatile applications in materials |
Hydrometallurgy | Oxidant for leaching metals from ores | Increased recovery rates |
Mechanism of Action
The mechanism of action of peroxydisulfuric acid primarily involves its strong oxidizing properties. The peroxide group in its structure allows it to release oxygen, which can then participate in various oxidation reactions. This makes it effective in breaking down organic compounds and initiating polymerization reactions .
Comparison with Similar Compounds
Peroxymonosulfuric Acid (H₂SO₅, Caro's Acid)
Structural Differences :
- Peroxymonosulfuric acid contains one peroxide bond and one sulfonic acid group, unlike peroxydisulfuric acid, which has two sulfonic acid groups bridged by a peroxide . Preparation:
- Caro's acid is synthesized by mixing concentrated H₂SO₄ (93–98%) with H₂O₂ (30–70%), while this compound requires harsher conditions (e.g., oleum and ozone) .
Oxidizing Strength : - This compound is a stronger oxidizer due to its higher peroxide content. Caro's acid is less reactive but still effective in applications like etching and disinfection .
Applications : - Caro's acid is used in surface cleaning and organic synthesis, whereas this compound derivatives are preferred for high-energy reactions, such as nitrating aromatic amines to explosives (e.g., hexanitrobenzene) .
Table 1: Comparison of Key Properties
Pyrosulfuric Acid (H₂S₂O₇)
Structural Differences :
- Pyrosulfuric acid lacks a peroxide bond, instead featuring a disulfate (-S-O-S-) linkage. It is commonly encountered as oleum (H₂S₂O₇ + SO₃) .
Chemical Behavior : - Unlike this compound, pyrosulfuric acid is a dehydrating agent and sulfonating agent rather than an oxidizer. It reacts violently with water to release H₂SO₄ .
Applications : - Used in petroleum refining and organic sulfonation. No significant overlap with this compound's oxidizing roles .
Persulfate Salts
Common Salts :
- Potassium persulfate (K₂S₂O₈) : Used as a polymerization initiator and etchant .
- Ammonium persulfate ((NH₄)₂S₂O₈) : Employed in environmental remediation and PCB manufacturing .
- Sodium persulfate (Na₂S₂O₈) : Applied in groundwater treatment and hair bleaching .
Table 2: Persulfate Salts Comparison
Other Related Acids
- Disulfuric Acid (H₂S₂O₇): A precursor to oleum, used in sulfonation. No peroxide groups .
Key Research Findings
- Explosives Synthesis : this compound oxidizes trinitrotoluidines to tetranitrotoluenes (VOD ~9500 m/s) and pentanitrobenzene, critical in nitrocarbon explosives .
- Reactivity in Acidic Media : Protonation of amines in H₂S₂O₄ solutions limits oxidation to weakly basic substrates, contrasting with peroxytrifluoroacetic acid’s broader reactivity .
- Stability : Solutions of H₂S₂O₈ decompose rapidly at room temperature, necessitating in situ preparation for industrial use .
Table 3: Preparation Methods and Reactions
Biological Activity
Peroxydisulfuric acid (H₂S₂O₈), also known as Caro's acid, is a powerful oxidizing agent with significant applications in various fields, including organic synthesis, environmental remediation, and chemical analysis. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on biological systems, and relevant case studies.
This compound is characterized by its strong oxidizing properties, which arise from the presence of peroxy (–O–O–) groups. These properties enable it to participate in various redox reactions, making it a valuable reagent in both laboratory and industrial settings. The oxidation potential of this compound is higher than that of hydrogen peroxide, allowing it to oxidize a wide range of organic and inorganic compounds.
The mechanism of action primarily involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress in biological systems. This oxidative stress can affect cellular components such as lipids, proteins, and nucleic acids, potentially resulting in cell damage or apoptosis.
1. Antimicrobial Effects
This compound exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness in disinfecting surfaces and water systems by inactivating bacteria and viruses:
- Bacterial Inactivation : Research has shown that this compound can effectively reduce bacterial loads in contaminated water samples. Its high oxidation potential allows it to disrupt bacterial cell membranes and denature proteins.
- Viral Inactivation : It has also been reported to inactivate viruses effectively, making it a candidate for use in water treatment facilities.
2. Cytotoxicity and Cell Viability
While this compound has beneficial applications, its cytotoxic effects must be considered:
- Cell Line Studies : In vitro studies using various cell lines have shown that exposure to this compound can lead to decreased cell viability due to oxidative damage. The extent of cytotoxicity is concentration-dependent.
- Mechanism of Cytotoxicity : The cytotoxic effects are primarily attributed to the generation of ROS, which can induce apoptosis through pathways involving caspases and mitochondrial dysfunction.
Table 1: Summary of Case Studies on this compound
Applications in Environmental Science
This compound is increasingly being explored for its potential applications in environmental science:
- Wastewater Treatment : Its ability to oxidize organic pollutants makes it suitable for treating industrial wastewater. Case studies indicate that this compound can effectively degrade complex organic compounds that are resistant to conventional treatments.
- Soil Remediation : Research is ongoing into its use for remediating contaminated soils through oxidative degradation of harmful substances.
Q & A
Basic Research Questions
Q. What are the primary laboratory methods for synthesizing peroxydisulfuric acid, and how can yield be optimized?
this compound (H₂S₂O₈) is typically synthesized via electrochemical oxidation of sulfuric acid or sulfate ions in acidic media. A common approach involves electrolyzing a 0.25 M H₂SO₄ solution using boron-doped diamond (BDD) electrodes at controlled current densities (30–120 mA cm⁻²). Yield optimization requires balancing electrolyte concentration, temperature (e.g., 25°C), and current density, as excessive current can favor competing oxygen evolution . Alternatively, this compound can be generated by acidifying potassium or ammonium persulfate salts, though purity must be verified via titration or ion chromatography .
Q. How is the empirical formula of this compound derived from its molecular formula?
The molecular formula H₂S₂O₈ can be simplified by identifying the smallest whole-number ratio of atoms. Dividing each subscript by 2 gives HSO₄, but this does not account for the peroxo (O–O) bond. Instead, the empirical formula reflects the connectivity: H₂S₂O₈ retains its structure as two sulfate groups linked by a peroxide bridge, making H₂S₂O₈ both the molecular and empirical formula .
Q. What analytical techniques are used to confirm the identity of this compound in laboratory settings?
Key methods include:
- Spectrophotometry : Quantifying persulfate (S₂O₈²⁻) via UV-Vis absorption at 254 nm after reaction with iodide to form triiodide .
- Ion Chromatography : Separating S₂O₈²⁻ from sulfate (SO₄²⁻) and other anions using a high-resolution column with conductivity detection .
- Titration : Using ferrous ammonium sulfate as a reductant in acidic conditions, with potassium permanganate as an indicator .
Advanced Research Questions
Q. How do electrode materials and current density influence this compound production in electrochemical systems?
BDD electrodes are preferred due to their high overpotential for oxygen evolution, which suppresses competing reactions. Studies show that increasing current density from 30 to 120 mA cm⁻² linearly enhances S₂O₈²⁻ concentration (up to ~1.2 mM after 60 minutes in 0.25 M H₂SO₄). However, exceeding 120 mA cm⁻² may destabilize the electrode interface. Platinum electrodes are less efficient due to lower sulfate oxidation selectivity .
Q. What experimental protocols mitigate risks when handling this compound in reactive environments?
this compound is highly oxidative and forms explosive mixtures with organic compounds (e.g., aniline, nitromethane). Safety measures include:
- Storage : In inert containers (e.g., glass or PTFE) at ≤4°C to slow decomposition.
- Incompatibility Management : Avoid contact with reducing agents, transition metals, and peroxidizable organics. Use fume hoods and explosion-proof equipment during synthesis .
- Deactivation : Neutralize waste with sodium bicarbonate before disposal .
Q. How can researchers distinguish this compound’s oxidative activity from coexisting oxidants like H₂O₂ or ozone in advanced oxidation processes (AOPs)?
Methodological strategies include:
- Selective Quenching : Adding tert-butanol to scavenge hydroxyl radicals (•OH) without reacting with S₂O₈²⁻.
- Kinetic Profiling : Monitoring degradation rates of probe compounds (e.g., methylene blue) under controlled pH and temperature. S₂O₈²⁻-driven oxidation is slower than ozone but more persistent .
- Electrochemical Monitoring : Using cyclic voltammetry to identify redox peaks specific to S₂O₈²⁻ (e.g., −0.5 V vs. Ag/AgCl) .
Q. What computational methods support the study of this compound’s reaction mechanisms?
Density Functional Theory (DFT) simulations can model the acid’s decomposition pathways, such as homolytic cleavage of the O–O bond to generate sulfate radicals (SO₄•⁻). These models help predict activation energies and optimize conditions for radical-driven AOPs. Experimental validation via electron paramagnetic resonance (EPR) spectroscopy is critical to confirm radical intermediates .
Properties
IUPAC Name |
sulfooxy hydrogen sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O8S2/c1-9(2,3)7-8-10(4,5)6/h(H,1,2,3)(H,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKICGRDRMAZLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OS(=O)(=O)OOS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2S2O8, H2O8S2 | |
Record name | peroxydisulfuric acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Peroxydisulfuric_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00894926 | |
Record name | Peroxodisulfuric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00894926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13445-49-3 | |
Record name | Peroxydisulfuric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13445-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Peroxydisulfuric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013445493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Peroxydisulfuric acid ([(HO)S(O)2]2O2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Peroxodisulfuric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00894926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PEROXYDISULFURIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RQ1860626 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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